molecular formula C16H22N2O3S B4492889 1-[5-(AZEPANE-1-SULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE

1-[5-(AZEPANE-1-SULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE

Cat. No.: B4492889
M. Wt: 322.4 g/mol
InChI Key: ROMUZBGIDBYUGC-UHFFFAOYSA-N
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Description

1-[5-(AZEPANE-1-SULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE is a complex organic compound that features both an indole and an azepane moiety. The indole nucleus is a significant structure in medicinal chemistry due to its presence in various bioactive molecules. The azepane ring, a seven-membered nitrogen-containing ring, adds to the compound’s chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(AZEPANE-1-SULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[5-(AZEPANE-1-SULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

1-[5-(AZEPANE-1-SULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including antiviral, anticancer, and antimicrobial properties.

    Industry: It can be used in the development of new materials, agrochemicals, and pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-[5-(AZEPANE-1-SULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. The azepane ring may enhance the compound’s binding affinity and specificity. These interactions can modulate cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(AZEPANE-1-SULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE is unique due to its combination of the indole and azepane moieties. This dual structure provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound in research and development .

Properties

IUPAC Name

1-[5-(azepan-1-ylsulfonyl)-2,3-dihydroindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-13(19)18-11-8-14-12-15(6-7-16(14)18)22(20,21)17-9-4-2-3-5-10-17/h6-7,12H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMUZBGIDBYUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[5-(AZEPANE-1-SULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE
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1-[5-(AZEPANE-1-SULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE
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1-[5-(AZEPANE-1-SULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE
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1-[5-(AZEPANE-1-SULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE
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1-[5-(AZEPANE-1-SULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE

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